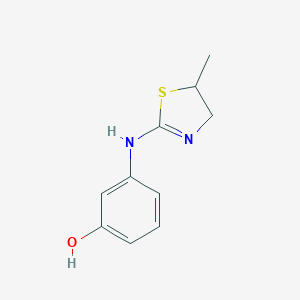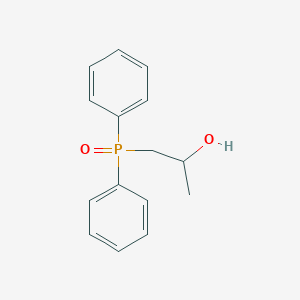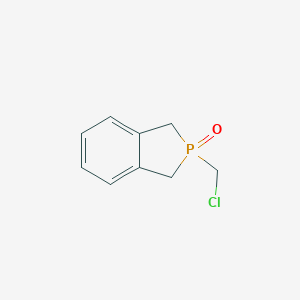![molecular formula C19H21F6N5O4S B396248 3-methyl-N-[2,2,2-trifluoro-1-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}anilino)-1-(trifluoromethyl)ethyl]butanamide](/img/structure/B396248.png)
3-methyl-N-[2,2,2-trifluoro-1-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}anilino)-1-(trifluoromethyl)ethyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-[2,2,2-trifluoro-1-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}anilino)-1-(trifluoromethyl)ethyl]butanamide is a complex organic compound that features a trifluoromethyl group, a sulfonamide group, and a pyridazine ring
準備方法
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include trifluoromethylating agents, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
化学反応の分析
Types of Reactions
3-methyl-N-[2,2,2-trifluoro-1-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}anilino)-1-(trifluoromethyl)ethyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .
科学的研究の応用
3-methyl-N-[2,2,2-trifluoro-1-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}anilino)-1-(trifluoromethyl)ethyl]butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of 3-methyl-N-[2,2,2-trifluoro-1-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}anilino)-1-(trifluoromethyl)ethyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfonamide group can form strong hydrogen bonds with target proteins, leading to inhibition or modulation of their activity .
類似化合物との比較
Similar Compounds
- **3-methyl-N-[2,2,2-trifluoro-1-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}anilino)-1-(trifluoromethyl)ethyl]butanamide
- **this compound derivatives
- Other trifluoromethylated sulfonamides
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the sulfonamide group provides strong binding affinity to target proteins .
特性
分子式 |
C19H21F6N5O4S |
|---|---|
分子量 |
529.5g/mol |
IUPAC名 |
N-[1,1,1,3,3,3-hexafluoro-2-[4-[(6-methoxypyridazin-3-yl)sulfamoyl]anilino]propan-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C19H21F6N5O4S/c1-11(2)10-15(31)27-17(18(20,21)22,19(23,24)25)26-12-4-6-13(7-5-12)35(32,33)30-14-8-9-16(34-3)29-28-14/h4-9,11,26H,10H2,1-3H3,(H,27,31)(H,28,30) |
InChIキー |
AZZCLSSLIAFDBY-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(C=C2)OC |
正規SMILES |
CC(C)CC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 3,3,3-trifluoro-2-[(4-fluorobenzoyl)amino]-2-(2-phenylhydrazino)propanoate](/img/structure/B396170.png)

phosphine oxide](/img/structure/B396175.png)
![Methyl 2-chloro-2-{4-[({[(1-chloropropylidene)amino]oxy}carbonyl)(methyl)amino]phenyl}-3,3,3-trifluoropropanoate](/img/structure/B396176.png)

![ETHYL 2-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-PENTANAMIDOPROPANOATE](/img/structure/B396180.png)
![N-{[(5-fluoro-2-methylanilino)carbonyl]oxy}-2-methylpropanimidoyl chloride](/img/structure/B396183.png)
![ETHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-(4-{[(NAPHTHALEN-2-YL)CARBAMOYL]AMINO}PHENYL)PROPANOATE](/img/structure/B396185.png)
![N-({[2-methoxy-5-(trifluoromethyl)anilino]carbonyl}oxy)-2-methylpropanimidoyl chloride](/img/structure/B396186.png)
![N-[2,2,2-trifluoro-1-[(5-methylpyridin-2-yl)amino]-1-(trifluoromethyl)ethyl]propanamide](/img/structure/B396187.png)
![Ethyl 3,3,3-trifluoro-2-[(3-methylbutanoyl)amino]-2-{2-[(4-methylphenyl)sulfonyl]hydrazino}propanoate](/img/structure/B396188.png)
![N-(4-bromophenyl)-N'-[1-ethoxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B396189.png)
